Product packaging for N-Acetyl-S-geranylgeranyl-L-cysteine(Cat. No.:CAS No. 139332-94-8)

N-Acetyl-S-geranylgeranyl-L-cysteine

Cat. No.: B152524
CAS No.: 139332-94-8
M. Wt: 435.7 g/mol
InChI Key: PKFBJSDMCRJYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) is a synthetic, prenylated cysteine analog that serves as a specialized substrate and competitive inhibitor for isoprenylcysteine carboxyl methyltransferase (ICMT) [1] . This enzyme is responsible for the carboxyl methylation of geranylgeranylated proteins, a critical post-translational modification for the membrane localization and function of key signaling proteins. By mimicking the C-terminus of native geranylgeranylated GTP-binding proteins, AGGC effectively blocks the methylation of endogenous substrates, including various Rab proteins [4] . In research applications, AGGC has been demonstrated to specifically inhibit Ras carboxyl methylation, a process linked to cell proliferation [1] . Its potent biological activity is further highlighted by its ability to block receptor-mediated signal transduction in human neutrophils with an IC50 of 4 µM and to profoundly inhibit β2-integrin-induced actin polymerization in neutrophils with an IC50 of approximately 45 nM [4] . Furthermore, studies show that AGGC can stimulate insulin secretion in an ATP-dependent manner, mimicking the action of Rab3A in insulinoma cells [1] [4] . A 2025 structural biology study has also detailed its specific interaction with the lipid-binding protein Unc119b, providing deeper insights into its mechanism of action in metabolic pathways [8] . With a molecular formula of C25H41NO3S and a molecular weight of 435.7 g/mol [1] [3] , AGGC is supplied with a purity of ≥95-98%. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41NO3S B152524 N-Acetyl-S-geranylgeranyl-L-cysteine CAS No. 139332-94-8

Properties

IUPAC Name

2-acetamido-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFBJSDMCRJYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274353
Record name N-Acetyl-S-geranylgeranyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139332-94-8
Record name N-Acetyl-S-geranylgeranyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N Acetyl S Geranylgeranyl L Cysteine

Synthesis Routes for N-Acetyl-S-geranylgeranyl-L-cysteine

The synthesis of this compound is typically achieved through a two-step process: the S-alkylation of a cysteine derivative with a geranylgeranyl moiety, followed by the N-acetylation of the amino group.

The initial and key step involves the formation of the thioether bond between the cysteine sulfur and the geranylgeranyl group. This is generally accomplished by reacting a suitable cysteine precursor with a geranylgeranyl halide, most commonly geranylgeranyl bromide. To prevent unwanted side reactions at the amino and carboxyl groups of cysteine, they are often protected prior to the alkylation step. A common starting material is L-cysteine hydrochloride monohydrate. The reaction is typically carried out in a basic solution to deprotonate the thiol group, rendering it nucleophilic for the attack on the geranylgeranyl bromide.

Following the successful S-alkylation to form S-geranylgeranyl-L-cysteine, the final step is the acetylation of the primary amine. This is a standard transformation in peptide and amino acid chemistry. Acetic anhydride (B1165640) is a widely used acetylating agent for this purpose. The reaction is often performed under controlled pH conditions to ensure selective N-acetylation without affecting other functional groups. The final product, this compound, is then purified using chromatographic techniques.

A plausible synthetic scheme is outlined below:

Step 1: S-Geranylgeranylation of L-Cysteine

Reactants: L-cysteine, Geranylgeranyl bromide

Solvent: A suitable solvent system, often a mixture of an organic solvent and an aqueous base.

Conditions: Basic conditions to facilitate the deprotonation of the cysteine thiol group.

Step 2: N-Acetylation of S-Geranylgeranyl-L-cysteine

Reactants: S-Geranylgeranyl-L-cysteine, Acetic anhydride

Conditions: Controlled pH, typically in a basic buffer or in the presence of a mild base.

StepReactionKey ReagentsPurpose
1S-AlkylationL-Cysteine, Geranylgeranyl bromide, BaseFormation of the thioether linkage.
2N-AcetylationS-Geranylgeranyl-L-cysteine, Acetic anhydrideIntroduction of the N-acetyl group.
3PurificationChromatographyIsolation of pure this compound.

Design and Development of Related Prenylcysteine Analogs

The design and synthesis of prenylcysteine analogs are pivotal for structure-activity relationship (SAR) studies, which aim to understand the molecular requirements for their biological activity and to develop potent and selective inhibitors of enzymes involved in protein prenylation. These analogs often feature modifications to the isoprenoid chain, the cysteine backbone, or the N-acetyl group.

One common strategy involves the synthesis of analogs with different isoprenoid lengths, such as farnesyl instead of geranylgeranyl. For instance, N-Acetyl-S-farnesyl-L-cysteine (AFC) is a well-studied analog that has been instrumental in elucidating the substrate specificities of farnesyltransferases and geranylgeranyltransferases. mdpi.com The synthesis of these analogs follows a similar route to that of AGGC, simply by substituting geranylgeranyl bromide with the corresponding farnesyl bromide.

Another approach focuses on modifying the isoprenoid chain itself. This can include the introduction of saturation in the polyene chain to study the impact of conformational flexibility, or the incorporation of aromatic rings to explore additional binding interactions. For example, a series of saturated geranylgeranyl diphosphate (B83284) analogs have been synthesized to probe the isoprenoid requirements of geranylgeranyltransferase-I. nih.gov

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of prenylcysteine analogs. This methodology allows for the efficient modification of the N-terminus of the cysteine residue. For example, a solid-phase protocol has been developed for the preparation of a series of amide-modified farnesylcysteine analogs, where the N-acetyl group is replaced with various carboxylic acid moieties. This approach has led to the identification of new inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt).

Analog TypeModificationPurpose
Isoprenoid Chain Length Variantse.g., Farnesyl instead of GeranylgeranylStudy enzyme substrate specificity.
Modified Isoprenoid Chainse.g., Saturated or aromatic moietiesInvestigate the role of chain conformation and explore new binding interactions.
N-Terminal Modificationse.g., Different acyl groupsExplore structure-activity relationships and develop enzyme inhibitors.

Synthesis of Photoreactive Analogs for Enzyme Binding Site Analysis

To identify and characterize the binding sites of enzymes that interact with prenylated cysteine derivatives, photoreactive analogs have been designed and synthesized. These analogs, often referred to as photoaffinity labels, contain a photolabile group that, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with nearby amino acid residues in the enzyme's active site.

Commonly used photoreactive moieties in the design of prenylcysteine analogs include benzophenones and diazirines. These groups are typically incorporated into the isoprenoid chain of the molecule.

Benzophenone-containing analogs: The benzophenone (B1666685) group, upon excitation with UV light (typically around 350-360 nm), forms a triplet diradical that can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue, leading to a covalent crosslink.

Diazirine-containing analogs: Diazirines are small, three-membered ring structures containing a C-N=N unit. Upon photolysis (typically with UV light around 350-380 nm), they extrude nitrogen gas to generate a highly reactive carbene. This carbene can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, making diazirines very efficient and less selective crosslinking agents compared to benzophenones. The synthesis of diazirine-containing isoprenoid analogs often involves the construction of the diazirine ring from a corresponding ketone precursor.

Photoreactive GroupReactive SpeciesAdvantages
BenzophenoneTriplet DiradicalMore selective for C-H bonds.
DiazirineCarbeneHighly reactive, less selective, can insert into various bonds.

Enzymological Characterization and Biochemical Interactions

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Modulation

N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) serves as a crucial molecular tool for studying the post-translational modification of proteins, particularly the methylation step catalyzed by Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme is an integral membrane protein located in the endoplasmic reticulum and is responsible for the final step in the processing of proteins that terminate in a CaaX motif. nih.govnih.gov

This compound is a synthetic compound that functions as a substrate for ICMT (also known as isoprenylated protein methyltransferase). caymanchem.comchemicalbook.com Because it can be recognized and utilized by the enzyme, it effectively acts as a competitive inhibitor of the methylation of endogenous isoprenylated proteins. caymanchem.comchemicalbook.com Structural analogs of prenylcysteine, such as AGGC and N-acetyl-S-farnesyl-L-cysteine (AFC), mimic the prenylated C-terminus of CaaX proteins. nih.gov This allows them to bind competitively to the substrate access tunnel of ICMT, thereby competing with natural substrates like Ras proteins for the enzyme's active site. nih.gov

The isoprenoid moiety is a critical recognition element for ICMT, and minimal compounds like AGGC are known to be good substrates. nih.gov While specific kinetic constants such as Km and Vmax for AGGC are not detailed in the reviewed literature, kinetic analyses of related competitive inhibitors provide insight into the enzyme's binding characteristics.

For example, studies using yeast ICMT (Ste14p) and human ICMT (hIcmt) have characterized the inhibition kinetics of other isoprenoid-modified analogs of AFC. These analyses demonstrate how modifications to the isoprenoid structure influence binding and inhibition, highlighting the enzyme's sensitivity to the lipophilic substrate. nih.gov

Table 1: Kinetic Parameters of Selected Inhibitors for ICMT

CompoundEnzyme SourceInhibition TypeKI (μM)KIC (μM)KIU (μM)
Compound 3Yeast IcmtCompetitive17.1 ± 1.7--
Compound 4Yeast IcmtMixed-35.4 ± 3.4614.4 ± 148
Human IcmtMixed-119.3 ± 18.1377.2 ± 42.5
Kinetic data for competitive (Compound 3) and mixed (Compound 4) inhibitors of yeast and human ICMT. Data from these analogs illustrate the binding interactions within the ICMT active site.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkP_Cfv3JLICN0GNKswLa-yh6iUdYZpCZ6kLA2iXJmeoqZDGO6NW8fJg3RI7zHuZA7ryPp7HBqA4CjLsssJyUgOI3ryij7vxjW0upMQR5RaSYHaJBITlZ3mGD7fFEo1-OpvGGZ)] KI represents the inhibitor constant for competitive inhibition. KIC and KIU represent the inhibitor constants for the competitive and uncompetitive components of mixed inhibition, respectively.

A key characteristic of ICMT is its lack of discrimination between farnesylated (15-carbon) and geranylgeranylated (20-carbon) substrates. caymanchem.com Research has demonstrated that a single carboxyl methyltransferase activity is responsible for methylating both farnesylcysteine and geranylgeranylcysteine residues. caymanchem.com Studies using purified yeast ICMT (Ste14p) confirmed that the enzyme recognizes the farnesylated substrate N-acetyl-S-farnesyl-L-cysteine (AFC) and the geranylgeranylated substrate this compound (AGGC) equivalently. nih.govnih.gov This indicates that while the isoprenoid moiety is crucial for substrate recognition, the difference in length between the farnesyl and geranylgeranyl groups does not significantly alter the enzyme's ability to process the substrate. nih.gov This nonspecificity towards the type of prenylation is a critical factor, as it means ICMT inhibitors can block the processing of proteins regardless of whether they are farnesylated or geranylgeranylated. nih.gov

The enzyme Ste14p from Saccharomyces cerevisiae is the founding member of the ICMT family and is a functional homolog of human ICMT. nih.govpurdue.eduresearchgate.net The yeast and human enzymes share significant sequence homology, with 41% sequence identity and 62-63% sequence similarity, making Ste14p an ideal model for studying ICMT function. purdue.edupurdue.edu Both enzymes are integral membrane proteins located in the endoplasmic reticulum and perform the α-carboxyl methylesterification of isoprenylated proteins. nih.govnih.gov

Despite the high degree of homology, some differences in substrate and inhibitor specificity exist between the human and yeast enzymes. nih.gov For instance, kinetic analysis of certain inhibitors revealed different inhibition constants and modes of action against yeast Ste14p versus human ICMT, suggesting subtle structural variations in their respective substrate-binding sites. nih.gov However, the fundamental catalytic function remains conserved, as demonstrated by the ability of purified yeast Ste14p to methylate both farnesylated and geranylgeranylated substrates equally, a trait shared by its mammalian counterparts. nih.gov

Interactions with Prenylated Protein Methyl Ester Hydrolases

The methylation of prenylated proteins is a reversible step in the post-translational modification pathway. nih.govnih.gov This reversibility is mediated by a class of enzymes known as prenylated methylated protein methyl esterases (PMPMEase). nih.govnih.gov

While ICMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the terminal carboxyl group on the prenylcysteine, PMPMEase catalyzes the reverse reaction: the hydrolysis of the methyl ester. nih.govnih.gov This reaction converts the methylated C-terminus back to its unmethylated carboxylate form. nih.gov

Therefore, the methylated form of AGGC, this compound methyl ester, can serve as a substrate for PMPMEase. nih.gov Studies on PMPMEase purified from porcine liver demonstrated its ability to hydrolyze prenylated-L-cysteine methyl ester analogs. nih.govnih.gov This esterase activity provides a mechanism for demodification, allowing for dynamic regulation of the methylation status of geranylgeranylated proteins within the cell.

Lack of Degradation by Prenylcysteine Oxidase for N-Acetyl-Prenylcysteine Analogs

Prenylcysteine oxidase (PCYOX), also known as prenylcysteine lyase, is a flavoprotein that plays a crucial role in the final step of the degradation pathway for prenylated proteins. enzyme-database.orgqmul.ac.uk The enzyme catalyzes the oxidative cleavage of the thioether bond in S-prenyl-L-cysteine compounds, such as S-farnesyl-L-cysteine (FC) and S-geranylgeranyl-L-cysteine (GGC), yielding a corresponding isoprenoid aldehyde, L-cysteine, and hydrogen peroxide. enzyme-database.orgwikipedia.org However, a key characteristic of PCYOX's substrate specificity is its requirement for a free amino group on the cysteine residue. researchgate.net Consequently, N-acetylated prenylcysteine analogs, including this compound, are not effective substrates for this enzyme. enzyme-database.orgqmul.ac.ukresearchgate.net

Research into the enzymological properties of PCYOX has demonstrated that modifications to the amino group of the cysteine moiety significantly impact substrate recognition and catalytic activity. nih.gov Studies have shown that while both S-farnesyl-L-cysteine and S-geranylgeranyl-L-cysteine are readily metabolized by PCYOX, their N-acetylated counterparts are resistant to degradation. enzyme-database.orgqmul.ac.ukresearchgate.net This resistance is attributed to the blockage of the free α-amino group, which is essential for the enzyme to bind and process the substrate. nih.govconicet.gov.ar

Detailed kinetic analyses of mammalian PCYOX1 have quantified the impact of N-acetylation on enzyme efficiency. While the enzyme is active on long-chain isoprenoid substrates like S-farnesyl-L-cysteine and S-geranylgeranyl-L-cysteine, the acetylation of the amine group on the cysteine leads to a significant reduction in enzymatic activity. nih.gov For instance, the catalytic efficiency for N-acetyl-S-farnesyl-L-cysteine was found to be decreased by approximately 10-fold compared to its non-acetylated form, underscoring the critical role of the free amino group for substrate recognition by PCYOX. nih.govconicet.gov.ar This finding confirms that PCYOX is not designed to metabolize prenylated peptides or proteins where the N-terminus of the cysteine is part of a peptide bond. nih.govuniprot.org

The table below summarizes the kinetic parameters of PCYOX1 for its primary substrates and highlights the significant drop in efficiency for an N-acetylated analog, which provides a strong basis for the lack of degradation of this compound.

SubstrateKcat (s⁻¹)KM (µM)kcat/KM (s⁻¹µM⁻¹)
S-farnesyl-L-cysteine11.2 ± 0.30.35 ± 0.0332
S-geranylgeranyl-L-cysteine9.79 ± 2.180.27 ± 0.0236.3
N-acetyl-S-farnesyl-L-cysteine69.3 ± 13.621.0 ± 3.03.3
(Data derived from studies on mammalian PCYOX1. nih.gov)

Mechanisms of Action at the Molecular and Cellular Levels

Inhibition of Protein Carboxyl Methylation

The final step in the post-translational processing of many proteins containing a C-terminal CAAX motif is the carboxyl methylation of the isoprenylated cysteine residue. nih.gov This reaction is catalyzed by Icmt and is crucial for the biological activity of these proteins. AGGC intervenes at this specific stage.

Global Impact on Geranylgeranylated Protein Methylation

The enzyme Icmt does not exhibit stringent specificity for the type of isoprenoid group attached to the cysteine residue, meaning it can methylate both farnesylated and geranylgeranylated proteins. nih.gov AGGC, being a geranylgeranylated cysteine derivative, effectively competes with endogenous geranylgeranylated proteins for the active site of Icmt. This competition leads to a global reduction in the carboxyl methylation of this protein class. Research has demonstrated the tangible impact of this inhibition; for instance, treatment of endothelial cells with 20 μM AGGC resulted in a significant decrease in the carboxyl methylation of 21-kDa proteins, a molecular weight characteristic of small GTPases. nih.gov

CompoundConcentrationCell TypeEffectReference
N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC)20 µMEndothelial Cells~2.8-fold reduction in carboxyl methylation of 21-kDa proteins nih.gov

Specific Effects on CAAX Protein Methylation and Processing

Proteins terminating in a CAAX motif undergo a sequential, three-step modification process: isoprenylation (attachment of a farnesyl or geranylgeranyl group), proteolytic cleavage of the "-AAX" tripeptide, and finally, carboxyl methylation of the newly exposed isoprenylcysteine. nih.gov AGGC specifically inhibits this terminal methylation step. The functional consequence of this inhibition is highly dependent on the specific protein and its isoprenoid modification. For farnesylated proteins like Ras, this final methylation step is critical for neutralizing the negative charge of the carboxyl group, thereby increasing the protein's hydrophobicity and facilitating its proper localization to the plasma membrane. nih.govnih.gov In contrast, for many geranylgeranylated proteins, such as those in the Rho family, the lack of carboxyl methylation has a less pronounced effect on their subcellular localization. nih.gov

Modulation of Small GTPases

Small GTPases, including members of the Ras and Rho families, are critical regulators of cell signaling, growth, and cytoskeletal organization. Their function is intimately tied to their post-translational modification and subcellular localization. By inhibiting their carboxyl methylation, AGGC can significantly modulate their activity.

Influence on Rac1 Carboxyl Methylation and Functional States

Rac1, a member of the Rho family of small GTPases, is a key regulator of the actin cytoskeleton and is involved in processes such as cell migration and the generation of reactive oxygen species (ROS). Evidence indicates that carboxyl methylation is a requisite step for Rac1 to become fully active. nih.gov Inhibition of Icmt, the target of AGGC, has been shown to markedly attenuate glucose-induced Rac1 activation in pancreatic β-cells. nih.gov This suggests that by preventing the carboxyl methylation of geranylgeranylated Rac1, AGGC can lock the protein in a less active state, thereby impairing its downstream signaling functions. nih.govnih.gov

Regulation of RhoA Carboxyl Methylation and Activity

The small GTPase RhoA is another geranylgeranylated protein involved in regulating the actin cytoskeleton, particularly the formation of stress fibers. While its localization may not be strictly dependent on methylation, this modification plays a crucial role in the protein's stability. nih.gov Studies have shown that carboxyl methylation protects RhoA from degradation. Inhibition of this methylation step leads to a significant decrease in the protein's half-life. nih.gov This demonstrates a key function for carboxyl methylation in regulating the cellular levels of RhoA, which in turn affects its activity.

ProteinConditionHalf-Life (hours)Effect of Inhibited MethylationReference
RhoAControl (Methylated)312.6-fold decrease in half-life nih.gov
RhoAMethylation Inhibited12

Impact on K-Ras Localization and Oncogenic Signaling

K-Ras is a farnesylated protein, and its proper localization to the plasma membrane is absolutely essential for its function, including its role in oncogenic signaling. nih.govnih.gov The carboxyl methylation step is critical for this localization. nih.gov AGGC has been shown to be a more effective inhibitor of Ras carboxyl methylation than its farnesylated counterpart, N-acetyl-S-farnesyl-L-cysteine (AFC). nih.gov By inhibiting Icmt, AGGC prevents the final modification of K-Ras, leading to its mislocalization from the plasma membrane to cytosolic compartments. nih.govnih.gov This displacement from its site of action severely impairs its ability to engage with downstream effectors, resulting in the attenuation of oncogenic signaling pathways such as the MAPK and Akt pathways. nih.gov The inhibition of Ras methylation has been shown to decrease the activation of these downstream kinases by as much as 75-90%. nih.gov

Alteration of Protein Subcellular Localization and Membrane Association

Protein geranylgeranylation is a primary mechanism for anchoring proteins to cellular membranes, thereby altering their subcellular localization from the cytosol to specific membrane compartments. nih.gov Many members of the Rho GTPase family, such as RhoA, Rac1, and Cdc42, are synthesized as soluble cytosolic proteins and require this lipid modification to associate with membranes, a prerequisite for their biological activity. nih.gov

The process is initiated by the enzyme geranylgeranyltransferase I, which attaches the geranylgeranyl group to the cysteine in the C-terminal "CaaX box" motif of the target protein. Following this, further processing occurs, and the lipophilic geranylgeranyl group acts as a hydrophobic anchor, facilitating the protein's insertion into the lipid bilayer of membranes. nih.gov

The specific destination of the protein is not random; it is further dictated by the amino acid sequence in the C-terminal region adjacent to the prenylated cysteine, known as the hypervariable region. nih.govresearchgate.net This region determines whether the protein is targeted to the plasma membrane, the Golgi apparatus, or endosomes. researchgate.netfrontiersin.org For instance, studies using green fluorescent protein (GFP)-tagged chimeras have shown that the hypervariable region of RhoA directs localization to the plasma membrane, whereas that of RhoB targets it to the Golgi complex and endosomes. researchgate.net

The association with membranes is a dynamic and regulated process. Geranylgeranylated proteins like Rho GTPases can be sequestered in the cytosol by guanine (B1146940) nucleotide dissociation inhibitors (GDIs). nih.govfrontiersin.org GDIs bind to the inactive, GDP-bound form of the GTPase, masking the geranylgeranyl group and preventing its association with the membrane. frontiersin.org Upon cellular stimulation, guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, causing the GTPase to adopt an active conformation, dissociate from the GDI, and translocate to the appropriate membrane, where it can exert its function. nih.govfrontiersin.org This cycling between a soluble, inactive, GDI-bound state and a membrane-associated, active state is fundamental to Rho GTPase signaling. nih.gov

Table 1: Subcellular Localization of Geranylgeranylated Rho GTPases

This table summarizes the primary subcellular localizations of key Rho family GTPases, which are determined by their C-terminal geranylgeranylation and hypervariable region.

ProteinPrimary Subcellular LocalizationRegulating Factors
RhoA Plasma Membrane, CytosolGeranylgeranylation, Hypervariable Region, GDI binding nih.govnih.gov
Rac1 Plasma Membrane (especially lamellipodia), Cytosol, Mitochondria nih.govnih.govGeranylgeranylation, Hypervariable Region, GDI binding nih.gov
Cdc42 Plasma Membrane (especially filopodia), Golgi Complex, Cytosol frontiersin.orgGeranylgeranylation, Hypervariable Region, GDI binding nih.govfrontiersin.org
RhoB Golgi Complex, Endosomes, Plasma Membrane researchgate.netGeranylgeranylation, Palmitoylation, Hypervariable Region researchgate.net
TC10 Plasma Membrane, Endosomes researchgate.netGeranylgeranylation, Palmitoylation, Hypervariable Region researchgate.net

Effects on Protein-Protein Interactions

The AGGC-related modification, geranylgeranylation, critically influences a protein's ability to engage in specific protein-protein interactions. By tethering proteins to membranes, this modification effectively increases their local concentration and places them in close proximity to membrane-bound activators, effectors, and scaffolding proteins. nih.gov This translocation from a 3D cytosolic environment to a 2D membrane surface has been shown to dramatically increase the rate of intermolecular association. nih.gov

For Rho family GTPases, membrane localization is essential for their interaction with upstream regulators and downstream effectors. nih.gov Guanine nucleotide exchange factors (GEFs), which activate Rho GTPases, are often located at the plasma membrane. nih.gov Therefore, the geranylgeranyl-mediated translocation of a Rho protein from the cytosol to the membrane is a prerequisite for its activation by a GEF.

Once activated and membrane-bound, GTPases like Rac1 can interact with a multitude of effector proteins to regulate diverse cellular processes, including actin cytoskeleton organization, cell migration, and gene expression. nih.govthebiogrid.org For example, membrane-localized, active Rac1 interacts with effectors like the p21-activated kinases (PAKs) and the WAVE regulatory complex to drive the formation of lamellipodia. nih.gov These interactions would not occur if Rac1 remained in its soluble, cytosolic form. Studies using co-immunoprecipitation and mass spectrometry have identified hundreds of potential interaction partners for Rac1, highlighting the extensive network of interactions that are dependent on its proper localization. nih.gov

Conversely, the sequestration of geranylgeranylated proteins in the cytosol by GDIs actively prevents these protein-protein interactions. nih.govfrontiersin.org By masking the lipid anchor, GDIs not only inhibit membrane association but also block the protein's ability to interact with its effectors, thus keeping it in an inactive state. Therefore, the geranylgeranylation modification acts as a molecular switch that, in conjunction with regulatory proteins like GEFs and GDIs, controls the spatial and temporal engagement of proteins in specific signaling pathways.

Table 2: Selected Interaction Partners of the Geranylgeranylated Protein Rac1

This table lists a selection of proteins that interact with Rac1, illustrating the diverse cellular pathways it regulates following its membrane localization. The ability to form these complexes is contingent on Rac1's geranylgeranyl-mediated membrane association.

Interacting Protein ClassExample InteractorFunction Mediated by Interaction
Upstream Activators (GEFs) Tiam1, Vav2Catalyze GDP/GTP exchange to activate Rac1 at the membrane.
Downstream Effectors PAK1 (p21-activated kinase 1)Regulates cytoskeletal dynamics and cell motility. nih.gov
WAVE complexPromotes actin polymerization for lamellipodia formation.
PLC-γ1 (Phospholipase C-γ1)Involved in signal transduction pathways. nih.gov
Inactivating Proteins (GAPs) RhoGAPsPromote GTP hydrolysis to inactivate Rac1. frontiersin.org
Scaffolding Proteins IQGAP1Links Rac1/Cdc42 signaling to the actin cytoskeleton and microtubules.
Receptors PDGFRB (Platelet-derived growth factor receptor beta)Couples growth factor signaling to cytoskeletal changes. thebiogrid.org

Impact on Cellular Physiology and Signaling Pathways

Cellular Signaling Pathway Modulation

AGGC exerts its influence on a variety of signaling cascades that are crucial for normal cellular function and are often dysregulated in disease states. Its mechanisms of action primarily revolve around the inhibition of protein geranylgeranylation and potential antioxidant activities.

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast array of physiological processes. nih.gov Their signaling is dependent on the activation of heterotrimeric G-proteins, which are composed of α, β, and γ subunits. nih.gov The membrane localization and function of the γ subunit of many G-proteins are dependent on geranylgeranylation. By acting as an analogue of a geranylgeranylated cysteine, AGGC is positioned to interfere with these critical signaling complexes.

Research on S-prenylated cysteine analogues, a class of molecules to which AGGC belongs, has demonstrated the capacity to inhibit receptor-mediated G-protein activation. nih.gov These analogues are suggested to interfere with the interaction between the activated GPCR and the G-protein, particularly the βγ dimer, thereby disrupting the downstream signaling cascade. nih.gov This interference is a key mechanism by which AGGC can modulate the numerous pathways initiated by GPCRs.

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that triggers a signaling cascade leading to the expression of various inflammatory genes, including Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govmdpi.comnih.gov The upregulation of VCAM-1 on endothelial cells is a critical step in the inflammatory response, facilitating the adhesion and transendothelial migration of leukocytes. mdpi.com The signaling pathway initiated by TNF-α binding to its receptor often involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a key regulator of VCAM-1 gene expression. nih.govyoutube.com

As a derivative of N-acetylcysteine (NAC), AGGC is thought to possess antioxidant properties that can influence redox-sensitive signaling pathways like NF-κB. Studies on NAC have shown that it can inhibit the induction of TNF-α and the subsequent expression of adhesion molecules by interfering with the NF-κB activation pathway. nih.gov This suggests that AGGC may similarly modulate the inflammatory response to TNF-α by attenuating the signaling cascade that leads to VCAM-1 expression. The VCAM-1 signaling itself involves the generation of reactive oxygen species (ROS), which can be targeted by antioxidants. researchgate.net

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular functions. researchwithnj.com A primary mechanism for increasing intracellular Ca2+ in non-excitable cells is store-operated calcium entry (SOCE), also known as capacitative Ca2+ entry. nih.govresearchwithnj.com This process is initiated by the depletion of Ca2+ from the endoplasmic reticulum, which then triggers the influx of extracellular Ca2+ through channels in the plasma membrane. nih.govnih.gov

Direct evidence has shown that N-Acetyl-S-geranylgeranyl-L-cysteine can block the activation of capacitative Ca2+ influx. This inhibitory action on a fundamental mechanism of calcium homeostasis highlights a significant impact of AGGC on cellular signaling. The proper regulation of SOCE is critical, and its dysregulation is implicated in various pathological conditions. The ability of AGGC to inhibit this pathway suggests its potential to modulate a wide range of calcium-dependent cellular processes. mdpi.com

Cellular signaling is intricately linked with the redox state of the cell. Reactive oxygen species (ROS) are not merely damaging agents but also function as signaling molecules in a variety of pathways. nih.gov Cysteine residues in proteins can act as redox sensors, and their modification can alter protein function and signal transduction. nih.govnih.gov

As a derivative of N-acetylcysteine (NAC), a well-known antioxidant, AGGC is presumed to have the capacity to modulate these redox-sensitive pathways. researchgate.netnih.gov NAC functions by replenishing intracellular levels of glutathione, a major cellular antioxidant, and by directly scavenging free radicals. nih.govyoutube.comusc.edu This antioxidant activity can interfere with redox-regulated signaling cascades, such as those involving transcription factors like NF-κB, which are sensitive to the cellular redox environment. nih.govresearchgate.net By influencing the cellular redox balance, AGGC can potentially impact a broad spectrum of cellular processes, from inflammation to cell survival. researchgate.netfrontiersin.orgyoutube.comoncotarget.com

Functional and Phenotypic Changes in Cellular Systems

The modulation of the aforementioned signaling pathways by AGGC translates into observable changes in cellular behavior and function. A key area of impact is the regulation of the actin cytoskeleton, which is fundamental to cell structure, motility, and adhesion.

Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion. nih.gov The beta2-integrins, in particular, are expressed on leukocytes and play a crucial role in the immune response by mediating their adhesion to endothelial cells, a process that is a prerequisite for their migration to sites of inflammation. nih.gov Upon activation, beta2-integrins trigger intracellular signaling cascades that lead to the reorganization of the actin cytoskeleton, including the polymerization of actin filaments. mdpi.comharvard.edudntb.gov.ua This dynamic remodeling of actin is essential for cell spreading, migration, and the establishment of firm adhesion.

A significant finding is that this compound is a potent inhibitor of beta2-integrin-induced actin polymerization, with a reported half-maximal inhibitory concentration (IC50) of 45 nM. This inhibitory effect is likely mediated through the prevention of geranylgeranylation of key signaling proteins, such as Rho family small GTPases (e.g., Rac, Rho, and Cdc42). These GTPases are critical regulators of actin dynamics and require prenylation for their proper localization and function. By preventing their geranylgeranylation, AGGC can effectively disrupt the signaling cascade that links integrin activation to actin polymerization, thereby impairing leukocyte adhesion and migration.

Regulation of Endothelial Monolayer Permeability

The integrity of the endothelial monolayer, which forms the inner lining of blood vessels, is critical for regulating the passage of fluids, solutes, and cells between the blood and surrounding tissues. The permeability of this barrier is dynamically controlled by the actin cytoskeleton and the stability of cell-to-cell junctions, primarily adherens junctions and tight junctions. The Rho family of GTPases, particularly RhoA, Rac1, and Cdc42, are central to this regulation. frontiersin.orgsemanticscholar.org

Geranylgeranylation is an essential modification for RhoA to localize to the cell membrane and become active. mdpi.com By inhibiting the proper processing of geranylgeranylated proteins, this compound can interfere with RhoA signaling. Inhibition of the protein geranylgeranylation pathway has been shown to disrupt RhoA's function. mdpi.com Given RhoA's role in promoting stress fiber formation and endothelial cell contraction—which increases permeability—its inhibition is expected to have a stabilizing effect on the endothelial barrier. Research on geranylgeranyltransferase I inhibitors, which block an earlier step in the same pathway, has demonstrated effects on RhoA-GTP loading in endothelial cells, supporting the critical role of this pathway in endothelial function. nih.gov

Table 1: Role of Geranylgeranylated Proteins in Endothelial Permeability
ProteinFunction in Endothelial CellsEffect of Pathway Inhibition
RhoAPromotes stress fiber formation, increases cell contractility and permeability.Leads to disassembly of stress fibers, strengthening of cell-cell junctions, and decreased permeability.
Rac1Strengthens barrier function by promoting cortical actin assembly and enhancing adherens junction stability.Can lead to destabilization of the cortical actin ring and increased permeability.
Cdc42Involved in the formation of filopodia and the maintenance of cell polarity and junctional integrity.Disruption can impair junctional organization and barrier function.

Modulation of Insulin (B600854) Secretion from Pancreatic Beta-Cells

The secretion of insulin from pancreatic beta-cells in response to glucose is a tightly regulated process involving glucose metabolism, changes in ATP/ADP ratio, and the eventual exocytosis of insulin-containing granules. This process is critically dependent on the function of small GTP-binding proteins, including Rac1 and Cdc42, which require geranylgeranylation for their biological activity. caymanchem.com

By inhibiting the post-translational processing of these key proteins, this compound can modulate insulin secretion. Studies using specific inhibitors of geranylgeranyltransferase (GGTase), the enzyme responsible for attaching the geranylgeranyl lipid moiety, have provided direct evidence for this role. Inhibition of GGTase leads to a significant reduction in glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. This inhibition is associated with the accumulation of unprocessed, non-functional Rac1 and Cdc42 in the cytosol, preventing them from localizing to the cell membrane where they participate in the signaling cascade for insulin exocytosis. caymanchem.com

Table 2: Impact of Geranylgeranylation Pathway Inhibition on Insulin Secretion
Inhibitor TypeTarget Protein(s)Experimental ModelObserved Effect on Insulin Secretion
Geranylgeranyltransferase I Inhibitor (GGTI-2147)Rac1, Cdc42βTC3 and INS 832/13 cellsSignificant inhibition of glucose-stimulated insulin secretion. caymanchem.com
HMG-CoA Reductase Inhibitor (Lovastatin)Depletes geranylgeranyl pyrophosphate, affecting all geranylgeranylated proteinsHIT-T15 cellsAttenuates prenylation of Cdc42 and impedes its function. caymanchem.com

Inhibition of Superoxide (B77818) Generation

Superoxide (O₂⁻) is a reactive oxygen species (ROS) generated primarily by the NADPH oxidase (NOX) enzyme complex in various cell types. The assembly and activation of the NOX complex are dependent on the small GTPase Rac, which is a geranylgeranylated protein. frontiersin.orgnih.gov Upon cell stimulation, Rac-GTP translocates from the cytosol to the membrane to associate with other NOX subunits, a critical step for enzyme activation and superoxide production.

This compound, by interfering with the proper processing and function of geranylgeranylated proteins like Rac, can inhibit the activation of NADPH oxidase. This leads to a reduction in superoxide generation. Pharmacological inhibition of the NOX complex has been shown to potently suppress the expression of oxidative stress markers. nih.govnih.gov The N-acetylcysteine (NAC) moiety of the molecule is also a well-known antioxidant and a precursor to glutathione, which can further contribute to the reduction of oxidative stress by scavenging free radicals and replenishing intracellular antioxidant levels. nih.govnih.gov

Vasoactive Properties and Vasoconstriction Inhibition

The contractile state of vascular smooth muscle cells (VSMCs) is a primary determinant of blood vessel tone and blood pressure. A key signaling pathway controlling VSMC contraction is the RhoA/Rho-kinase (ROCK) pathway. mdpi.com RhoA, upon activation, stimulates ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent cell contraction and vasoconstriction.

The function of RhoA is critically dependent on its geranylgeranylation, which anchors it to the cell membrane. mdpi.com By disrupting the post-translational processing of RhoA, this compound can inhibit this pathway, leading to vasorelaxation. The N-acetylcysteine component itself has been observed to modify the renin-angiotensin system, likely through the inhibition of the angiotensin-converting enzyme, which would also contribute to a reduction in vasoconstriction. celljournal.org

Effects on Cell Growth and Survival in Cancer Cell Lines

Many proteins that are crucial for cancer cell proliferation, survival, and metastasis are members of the Rho and Ras superfamilies of GTPases, which depend on prenylation (farnesylation or geranylgeranylation) for their function. nih.govontosight.ai These proteins regulate signaling pathways that control the cell cycle, apoptosis (programmed cell death), and cell migration.

The inhibition of protein geranylgeranylation has emerged as a strategy to combat cancer. ontosight.ai this compound, by disrupting the function of key geranylgeranylated proteins like RhoA, Rac1, and Cdc42, can arrest cell growth and induce apoptosis in cancer cells. For instance, the inhibition of the RhoA pathway has been shown to induce apoptosis in various cell types. mdpi.com Furthermore, the N-acetylcysteine (NAC) portion of the molecule has been reported to inhibit the growth of certain cancer cell lines by inducing apoptosis and arresting DNA synthesis, potentially by mediating signaling pathways such as the EGFR/Akt axis. researchgate.net However, the effects of antioxidants like NAC can be complex, as some studies have also shown that they can promote the survival of circulating tumor cells by mitigating cellular stress. nih.govnih.gov

Induction of Autophagic Cell Death

Autophagy is a cellular process for degrading and recycling damaged organelles and long-lived proteins. It plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting survival in established tumors under metabolic stress. researchgate.net Under certain conditions, excessive or dysregulated autophagy can lead to a form of programmed cell death known as autophagic cell death.

Inhibition of the mevalonate (B85504) pathway, which produces the geranylgeranyl pyrophosphate necessary for protein prenylation, has been shown to induce autophagy in cancer cells. nih.gov By interfering with the downstream processing of geranylgeranylated proteins, this compound can trigger a cellular stress response that may lead to the induction of autophagy. If the stress is severe and sustained, this pro-survival mechanism can become cytotoxic, culminating in autophagic cell death. nih.govmdpi.com Studies have shown that the presence of intact autophagosomes is important for the elimination of transformed cells. ijpsjournal.com The N-acetylcysteine component can also modulate autophagy, although its effects can be context-dependent, sometimes inhibiting and other times promoting the process. researchgate.netresearchgate.netmdpi.com

Pre Clinical Research and Mechanistic Therapeutic Implications

Potential in Oncological Research

The potential of targeting the protein prenylation pathway in cancer therapy has been a subject of intense research. Many proteins crucial for oncogenesis, including members of the Ras and Rho families of small GTPases, depend on a series of post-translational modifications to become fully functional. This process, which involves the covalent attachment of a farnesyl or geranylgeranyl lipid group, subsequent proteolytic cleavage, and a final carboxylmethylation step, is essential for anchoring these signaling proteins to cellular membranes. nih.gov The enzyme Icmt, which AGGC interacts with, is considered a prime candidate for cancer therapy development due to its essential role in this pathway. nih.gov

The Ras family of proteins, including KRAS, NRAS, and HRAS, are among the most frequently mutated oncogenes in human cancers, with activating mutations found in approximately 30% of all tumors. nih.gov The biological activity of Ras proteins is critically dependent on their localization to the plasma membrane, which is facilitated by prenylation. pnas.org The final methylation of the C-terminal prenylcysteine, catalyzed by Icmt, neutralizes the negative charge of the carboxyl group, thereby increasing the protein's hydrophobicity and strengthening its membrane association. nih.gov

Inhibiting this final maturation step is a key strategy for disrupting Ras function. Research using small-molecule inhibitors of Icmt, which functionally mimic the effect of AGGC, has shown that blocking this enzyme leads to the mislocalization of Ras from the plasma membrane. pnas.org This displacement prevents Ras from engaging with its downstream effectors, thereby impairing oncogenic signaling pathways. pnas.org Given that many malignancies, such as pancreatic and colon cancers, are heavily reliant on mutant Ras signaling, targeting the Icmt-catalyzed step represents a significant therapeutic approach. nih.gov

Table 1: Ras Isoforms and Impact of Inhibiting Carboxylmethylation

Ras IsoformPrimary Prenylation TypeConsequence of Icmt Inhibition
KRasFarnesylation (can be alternatively Geranylgeranylated)Mislocalization from plasma membrane, impaired downstream signaling. pnas.org
NRasFarnesylation (can be alternatively Geranylgeranylated)Mislocalization from plasma membrane, impaired downstream signaling. pnas.org
HRasFarnesylationMislocalization from plasma membrane, impaired downstream signaling. pnas.org

By preventing the proper function of key oncogenic drivers, compounds that block Icmt activity have demonstrated significant anti-proliferative effects in various cancer models. Treatment of pancreatic, prostate, and liver cancer cell lines with Icmt inhibitors leads to a dose-dependent inhibition of proliferation and a reduction in cell viability. nih.govaacrjournals.org

This reduction in cell growth is often mediated by an induction of cell cycle arrest, particularly in the G1 phase. nih.gov Mechanistic studies have revealed that this arrest is associated with a decrease in the levels of proliferation markers like cyclin D1 and a corresponding increase in the expression of cell cycle inhibitors such as p21/Cip1. nih.gov Furthermore, the inhibition of Icmt can trigger programmed cell death (apoptosis) and autophagy. aacrjournals.org In pancreatic cancer cells, Icmt suppression was shown to increase levels of apoptotic markers, including cleaved PARP and cleaved caspase-7. aacrjournals.org This apoptotic response was found to be dependent on the upregulation of p21. aacrjournals.org

Table 2: Effects of Icmt Inhibition on Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectsKey Molecular Changes
Pancreatic CancerMiaPaCa2, AsPC-1, PANC-1Inhibited proliferation, reduced viability, induced apoptosis and autophagy. aacrjournals.orgIncreased p21, cleaved PARP, cleaved caspase-7. aacrjournals.org
Prostate CancerPC3Induced G1 cell cycle arrest. nih.govDecreased cyclin D1, increased p21/Cip1. nih.gov
Liver CancerHepG2Induced G1 cell cycle arrest, induced cell death. nih.govDecreased cyclin D1, increased p21/Cip1. nih.gov
Colon CancerHCT116Blocked anchorage-independent growth. pnas.orgEffect reversed by Icmt overexpression. pnas.org

The anti-cancer effects of inhibiting the final step of prenylation are a direct result of disrupting multiple oncogenic signaling pathways that rely on geranylgeranylated proteins.

Ras-MAPK Signaling: The most immediate consequence of disrupting the function of Icmt is the impairment of Ras signaling. By causing the mislocalization of Ras proteins, Icmt inhibition blocks the activation of downstream effector pathways, most notably the MAPK/ERK signaling cascade, which is crucial for cell proliferation and survival. pnas.orglife-science-alliance.org

Rho GTPase Signaling: Members of the Rho family of GTPases (e.g., RhoA, Rac, Cdc42) are predominantly modified by geranylgeranylation and are also substrates for Icmt. These proteins are master regulators of the actin cytoskeleton, cell motility, and invasion. nih.govfrontiersin.org The inhibition of protein geranylgeranylation and the subsequent disruption of the RhoA/Rho-kinase pathway have been shown to induce apoptosis. nih.gov Therefore, interfering with the proper processing and localization of Rho proteins is a key mechanism by which targeting Icmt can inhibit cancer cell invasion and survival.

Table 3: Key Geranylgeranylated Proteins and Their Signaling Pathways

Protein FamilyKey MembersDownstream Signaling Pathway(s)Role in Cancer
Ras SuperfamilyKRas, NRas, RhoA, Rac1, Cdc42MAPK/ERK, PI3K/AKT, Rho-Kinase (ROCK)Proliferation, survival, cell cycle progression, cytoskeletal organization, motility, invasion. pnas.orgnih.gov

Anti-inflammatory Actions in Cellular Models

While N-Acetyl-S-geranylgeranyl-L-cysteine is primarily investigated for its role in inhibiting protein methylation, its structural relationship to N-acetylcysteine (NAC) suggests a potential for anti-inflammatory activity. NAC is a well-documented anti-inflammatory agent that functions largely by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.netmdpi.com NAC has been shown to suppress NF-κB activation by inhibiting IκB kinases (IKKs), thereby preventing the release and nuclear translocation of NF-κB. researchgate.netalbany.eduresearchwithrutgers.com

Despite the strong evidence for NAC's anti-inflammatory properties, specific studies detailing the direct anti-inflammatory actions of this compound in cellular models are not extensively documented in the currently reviewed scientific literature. Further research is required to determine if AGGC shares the NF-κB inhibitory properties of its parent compound, NAC, or if its primary mechanism of action remains confined to the inhibition of Icmt and its effects on prenylated proteins.

Experimental Models and Methodologies for Studying N Acetyl S Geranylgeranyl L Cysteine

Mammalian Cell Culture Systems (e.g., Endothelial Cells, Neutrophils, HIT-T15 cells, SH-SY5Y cells, Platelets, Cancer Cell Lines)

Mammalian cell culture systems are fundamental for studying the effects of AGGC in a controlled biological context. Specific cell lines have been employed to investigate its influence on distinct cellular processes.

Neutrophils: Human neutrophils have been used as a model to demonstrate that AGGC can block receptor-mediated signal transduction, with a reported IC50 of 4 µM. fishersci.com It has also been shown to inhibit β2-integrin-induced actin polymerization in these cells. fishersci.commoleculardepot.com

HIT-T15 cells: This hamster pancreatic β-cell line has been utilized to show that AGGC can induce insulin (B600854) release, reportedly by mimicking the action of the Rab3A protein. fishersci.com

Endothelial Cells: A human dermal microvascular endothelial cell line (HMEC-1) was used in studies comparing isoprenylcysteine (IPC) analogues. In this system, N-acetyl-S-geranyl-l-cysteine, a related compound, showed a greatly reduced ability to suppress stimulated chemokine production compared to its farnesylated counterpart, N-acetyl-S-farnesyl-l-cysteine (AFC). nih.gov

The use of these specific cell lines allows for the targeted investigation of AGGC's role in inflammation, hormone secretion, and vascular biology.

Table 1: Mammalian Cell Lines Used in AGGC Research

Cell Type Model System Key Finding Related to AGGC Reference
Human Neutrophils Primary Cells Blocks receptor-mediated signal transduction and inhibits actin polymerization. fishersci.commoleculardepot.com
HIT-T15 Cells Pancreatic β-cell Line Induces insulin release, mimicking Rab3A action. fishersci.com
HMEC-1 Cells Endothelial Cell Line Used in comparative studies of isoprenylcysteine analogues. nih.gov

Functional Cellular Assays (e.g., Actin Polymerization, Insulin Release, Vasoconstriction, Endothelial Permeability, Calcium Flux, Superoxide (B77818) Generation)

Functional assays are employed to measure the physiological outcomes of AGGC's activity within cells. These experiments provide insight into the compound's broader biological effects.

Actin Polymerization: In human neutrophils, AGGC has been shown to inhibit β2-integrin-induced actin polymerization with a reported IC50 of approximately 45 nM. fishersci.commoleculardepot.com

Insulin Release: Using the HIT-T15 pancreatic cell line, researchers have demonstrated that AGGC induces insulin release. fishersci.com

Vasoconstriction: While direct studies on AGGC are not detailed, research on related farnesyl analogues, which act on similar pathways, has shown they can inhibit vasoconstriction in animal and human arteries. moleculardepot.com

Table 2: Functional Cellular Assays Involving AGGC

Assay Cell Type Result Reference
Actin Polymerization Human Neutrophils Inhibition of β2-integrin-induced polymerization (IC50 ~45 nM). fishersci.commoleculardepot.com
Insulin Release HIT-T15 Cells Induction of insulin secretion. fishersci.com
Vasoconstriction Animal/Human Arteries Related farnesyl analogues cause inhibition. moleculardepot.com

Use of Synthetic and Photoreactive Analogs in Biochemical Probes

The study of N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) and its role in cellular processes, particularly its interaction with enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt), has been significantly advanced by the development of synthetic and photoreactive analogs. These biochemical probes are designed to mimic the natural compound while incorporating specific functionalities that allow for the identification and characterization of its binding partners and metabolic pathways.

Synthetic analogs of AGGC are often employed as substrates or inhibitors in enzymatic assays to elucidate the mechanisms of action of proteins that recognize the geranylgeranylated cysteine moiety. For instance, AGGC itself is a synthetic substrate for Icmt, the enzyme responsible for the final methylation step of many prenylated proteins. caymanchem.com By using AGGC in in vitro methylation assays, researchers can study the kinetics and substrate specificity of this enzyme.

To move beyond simple substrate activity and actively identify the binding sites of AGGC within proteins, researchers have turned to photoreactive analogs. These probes are invaluable tools in photoaffinity labeling, a powerful technique used to map protein-ligand and protein-protein interactions. nih.gov The core principle involves a probe that, upon activation by light, forms a highly reactive intermediate that covalently cross-links to nearby amino acid residues in the binding pocket of the target protein.

Key photoreactive groups incorporated into AGGC analogs include:

Benzophenones: These are a common choice for photoaffinity labeling due to their chemical stability and ability to be activated by UV light to form a reactive triplet diradical. This diradical can then abstract a hydrogen atom from a nearby amino acid side chain, resulting in a covalent bond.

Diazirines: These small, three-membered ring structures are also used as photoactivatable cross-linkers. Upon photolysis, they generate highly reactive carbenes that can insert into a wide range of chemical bonds, making them very efficient for cross-linking. Diazirines are often preferred due to their smaller size, which is less likely to interfere with the natural binding of the analog to the target protein. nih.govacs.org

A significant focus of the application of these probes has been the study of the yeast Icmt, Ste14p, which serves as a model for the human enzyme. Photoreactive analogs based on the structurally similar N-acetyl-S-farnesyl-L-cysteine (AFC), which is also a substrate for Ste14p, have been successfully designed and utilized. purdue.edu These studies have demonstrated that photoreactive analogs containing benzophenone (B1666685) or diazirine moieties are effective substrates for Ste14p and can be used to label the isoprenoid binding site of the enzyme. purdue.edu

One study detailed the synthesis of a multifunctional diazirine-containing isoprenoid probe incorporated into a peptide substrate for Ste14p. This probe also included fluorescein for detection and biotin for enrichment of the cross-linked products. nih.govacs.org The kinetic parameters of this probe were determined and compared to those of benzophenone-containing analogs, highlighting its efficiency as a substrate. nih.govacs.org

Probe Type Km (μM) Vmax (pmol min-1 mg-1)
Diazirine-containing peptide 6.6 947
Benzophenone-containing peptide 1 10.2 560
Benzophenone-containing peptide 2 12.5 320

This interactive table presents kinetic data for different photoreactive probes used to study the isoprenylcysteine carboxyl methyltransferase Ste14p. Data sourced from studies on photoreactive isoprenoid analogs. acs.org

The results from photo-cross-linking experiments using these probes have been instrumental in identifying the specific regions within Ste14p that constitute the substrate binding site. purdue.edu For example, using benzophenone-containing AFC analogs, researchers were able to demonstrate that the photolabeling occurred within a specific transmembrane region of the protein. purdue.edu The higher efficiency of diazirine-based probes in photo-cross-linking experiments has further advanced these investigations. nih.gov

In addition to identifying binding sites, synthetic analogs of geranylgeranylated compounds can be functionalized with "click chemistry" handles, such as alkynes or azides. These bioorthogonal groups allow for the subsequent attachment of reporter tags, like fluorescent dyes or biotin, enabling the visualization and isolation of proteins that have been modified by the geranylgeranyl group in complex biological samples.

The development of these sophisticated biochemical probes continues to be a crucial area of research, providing deeper insights into the cellular functions of this compound and identifying potential targets for therapeutic intervention in diseases where protein prenylation plays a critical role.

Q & A

Q. What are the key biochemical properties of AGGC, and how are they characterized in enzyme assays?

AGGC is a synthetic substrate for isoprenylated protein methyltransferase (IPMT), a SAM-dependent enzyme involved in post-translational protein modification. Key properties include:

  • Molecular Weight : 435.7 Da (purity >98%) .
  • Solubility : Soluble in DMSO and ethanol (up to 50 mM) .
  • Kinetic Parameters :
    • K(m) = 52 µM, V(max) = 3 pmol/min/mg protein (optimized at pH 7.4–8.0) .
    • Linearity in activity up to 20 min incubation and protein doses ≤160 µg .
      Methodological note: Activity assays require pH control (e.g., Tris-HCl buffer) and avoidance of reducing agents that may disrupt disulfide bonds in methyltransferase complexes.

Q. How should AGGC be stored and handled to maintain stability?

  • Storage : -20°C in ethanol or DMSO; avoid freeze-thaw cycles .
  • Handling : Use gloves and protective equipment to prevent skin/eye contact. Work in well-ventilated areas to minimize inhalation risks .
  • Reconstitution : If solvent exchange is needed, evaporate ethanol under nitrogen gas and resuspend in the desired solvent immediately .

Q. What controls are essential when using AGGC in methylation assays?

  • Negative Controls : Use lysates from Icmt<sup>-/-</sup> cells, which lack IPMT activity and show no methylation of AGGC .
  • Substrate Specificity Controls : Test shorter isoprenoids (e.g., C10 geranyl derivatives), which do not inhibit IPMT activity, to confirm AGGC’s specificity for C20 geranylgeranyl modifications .

Advanced Research Questions

Q. How does AGGC help elucidate the functional role of IPMT in disease models?

AGGC is used to:

  • Validate IPMT Activity : In Icmt<sup>-/-</sup> embryonic stem cells, AGGC methylation is absent, confirming IPMT’s exclusivity in catalyzing this reaction .
  • Study Protein Trafficking : AGGC blocks methyl esterification of geranylgeranylated proteins, enabling research on cystic fibrosis transmembrane conductance regulator (CFTR) trafficking in epithelial cells .
  • Investigate Vasoactivity : AGGC mimics acetyl-farnesylcysteine (AFC) in inhibiting KCl/NaF-induced vascular contractions, suggesting IPMT’s role in calcium channel regulation .

Q. How can conflicting data on AGGC’s functional effects be resolved?

  • Context-Dependent Activity : AGGC’s vasoactive properties (similar to AFC) may conflict with its in vitro enzymatic data. Resolve by:
    • Comparing tissue-specific IPMT expression levels .
    • Using pharmacological inhibitors (e.g., lovastatin) to isolate geranylgeranylation-dependent pathways .
  • Assay Optimization : Ensure pH (7.4–8.0) and incubation time (≤20 min) are standardized to avoid non-linear kinetics .

Q. What advanced techniques complement AGGC-based studies of protein prenylation?

  • Mass Spectrometry : Quantify methylated AGGC derivatives to assess IPMT activity in complex biological samples .
  • CRISPR/Cas9 Knockouts : Use Icmt<sup>-/-</sup> models to distinguish IPMT-specific effects from background methylation .
  • Molecular Docking : Predict AGGC’s binding affinity to IPMT using structural models of the SAM-binding domain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.